Heptanenitrile

Catalog No.
S1892618
CAS No.
629-08-3
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
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Heptanenitrile

CAS Number

629-08-3

Product Name

Heptanenitrile

IUPAC Name

heptanenitrile

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3

InChI Key

SDAXRHHPNYTELL-UHFFFAOYSA-N

SMILES

CCCCCCC#N

Canonical SMILES

CCCCCCC#N

Heptanenitrile, also known as hexyl cyanide or n-heptanenitrile, is an organic compound with the chemical formula C₇H₁₃N. It is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a heptane chain. Typically appearing as a colorless to slightly yellow liquid, heptanenitrile has a boiling point of approximately 183 °C and a flash point of 58 °C, indicating its volatility and flammability .

Typical of nitriles:

  • Hydrolysis: Under acidic or basic conditions, heptanenitrile can be hydrolyzed to form heptanoic acid.
  • Reduction: It can be reduced to produce heptanamine through catalytic hydrogenation.
  • Nucleophilic Addition: Nucleophiles can add to the carbon atom of the cyano group, leading to various derivatives.

These reactions make heptanenitrile a versatile intermediate in organic synthesis .

Heptanenitrile can be synthesized through several methods:

  • From Heptanoic Acid: Heptanoic acid can be converted into heptanenitrile via dehydration followed by the introduction of a cyano group.
  • From Alcohols: Alcohols such as heptanol can be converted into nitriles through reaction with thionyl chloride followed by treatment with sodium cyanide.
  • Via Alkylation: The reaction of alkyl halides with sodium cyanide can yield heptanenitrile.

These methods highlight the compound's accessibility for industrial and laboratory synthesis .

Heptanenitrile serves several important functions in various fields:

  • Solvent: Due to its chemical properties, it is used as a solvent in organic reactions.
  • Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: In some cases, it is used in food chemistry for flavoring applications.

Its unique properties make it valuable in both industrial and research settings .

While specific interaction studies on heptanenitrile are sparse, general studies on nitriles suggest that they may interact with various biological molecules, potentially influencing enzyme activity or cellular processes. Understanding these interactions is crucial for assessing the safety and efficacy of compounds derived from heptanenitrile .

Heptanenitrile shares structural similarities with several other nitriles. Below is a comparison with notable similar compounds:

Compound NameChemical FormulaCharacteristics
HexanenitrileC₆H₁₃NShorter carbon chain; lower boiling point
OctanenitrileC₈H₁₅NLonger carbon chain; higher boiling point
NonanenitrileC₉H₁₇NEven longer chain; used in similar applications
ButyronitrileC₄H₇NShorter chain; often used in industrial solvents

Uniqueness of Heptanenitrile: Heptanenitrile's seven-carbon structure provides distinct physical and chemical properties that allow it to function effectively as an intermediate in organic synthesis, setting it apart from shorter or longer-chain counterparts .

Halogenoalkane Nitrilation Routes

The halogenoalkane nitrilation route represents one of the most established synthetic pathways for heptanenitrile production [1]. This method involves the nucleophilic substitution of halogenoalkanes with cyanide ions, where the halogen atom is replaced by a cyano group through an SN2 mechanism [2] [3]. The reaction typically employs 1-bromoheptane or 1-chloroheptane as starting materials, which are heated under reflux with sodium or potassium cyanide in ethanol [1] [4].

The mechanism proceeds through nucleophilic attack by the cyanide ion on the electrophilic carbon atom bearing the halogen [2]. The reaction occurs via a concerted process where the incoming cyanide ion forms a bond with the carbon while the halide ion departs as a leaving group [2]. This transformation is particularly effective for primary and secondary halogenoalkanes, with tertiary halides being unsuitable due to competing elimination reactions [3].

Optimal reaction conditions require anhydrous ethanol as the solvent, as the presence of water leads to competitive hydroxide substitution rather than cyanide incorporation [1] [4]. The reaction temperature is maintained at 78-82°C under reflux conditions, with reaction times typically ranging from 4-8 hours to achieve complete conversion [1]. The use of 1.1-1.5 equivalents of sodium or potassium cyanide ensures adequate nucleophile concentration while minimizing side reactions [1].

Yields for this transformation typically range from 70-85%, with the efficiency depending on the nature of the halogen leaving group [1]. Bromide serves as a superior leaving group compared to chloride, resulting in faster reaction rates and higher yields [2]. The reaction proceeds under an inert atmosphere to prevent oxidation of the cyanide reagent and to maintain anhydrous conditions [1].

ParameterOptimal Conditions
Temperature78-82°C (reflux)
SolventEthanol (anhydrous)
Cyanide Loading1.1-1.5 equivalents
Reaction Time4-8 hours
Typical Yield70-85%

Amide Dehydration Pathways Using Phosphorus Pentoxide and Thionyl Chloride

Amide dehydration represents a highly efficient synthetic route for heptanenitrile production, utilizing heptanamide as the starting material [5] [4] [3]. Two primary dehydrating agents are employed: phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂), each offering distinct advantages in terms of reaction conditions and product yields [5] [4].

The phosphorus pentoxide-mediated dehydration involves heating a solid mixture of heptanamide with phosphorus pentoxide at temperatures ranging from 200-250°C [4]. This method achieves water removal from the amide functional group through a concerted elimination process, resulting in the formation of the nitrile group [4]. The reaction typically requires 2-4 hours for completion and yields 80-90% of the desired heptanenitrile product [4]. The liquid nitrile product is collected through simple distillation following completion of the reaction [4].

Thionyl chloride-mediated dehydration offers superior reaction control and higher yields compared to phosphorus pentoxide [5] [3]. The mechanism involves initial nucleophilic attack by the amide oxygen on the sulfur center of thionyl chloride, followed by chloride elimination and formation of an intermediate sulfur-nitrogen species [5]. Subsequent elimination of sulfur dioxide and hydrogen chloride results in nitrile formation [5].

The thionyl chloride method operates at milder temperatures of 80-100°C, significantly reducing energy requirements compared to the phosphorus pentoxide route [5]. Reaction times are shortened to 1-3 hours, and yields typically reach 85-95% [5]. The mechanism proceeds through four distinct steps: nucleophilic attack on thionyl chloride, leaving group removal to reform the thionyl bond, deprotonation, and final elimination to form the nitrile [5].

Dehydrating AgentTemperatureReaction TimeTypical Yield
P₄O₁₀200-250°C2-4 hours80-90%
SOCl₂80-100°C1-3 hours85-95%

The thionyl chloride method demonstrates superior selectivity and operational simplicity, making it the preferred choice for laboratory-scale synthesis [5]. The reaction produces gaseous byproducts (SO₂ and HCl) that are easily removed, facilitating product purification [5]. Additionally, the lower reaction temperature reduces the risk of thermal decomposition and side product formation [5].

Cyanohydrin Formation from Aldehydes and Ketones

Cyanohydrin formation represents a valuable synthetic approach for heptanenitrile derivatives, utilizing aldehydes such as hexanal or heptanal as starting materials [6] [7] [8]. This method involves the nucleophilic addition of hydrogen cyanide across the carbonyl double bond, resulting in the formation of hydroxynitrile compounds [6] [7].

The reaction mechanism proceeds through two distinct steps: nucleophilic attack and proton transfer [7] [8]. In the initial step, the cyanide ion acts as a nucleophile, forming a carbon-carbon bond with the electrophilic carbonyl carbon [8] [9]. The pi electrons of the carbonyl group are pushed onto the electronegative oxygen atom, creating a tetrahedral alkoxide ion intermediate [8] [9]. The second step involves protonation of the alkoxide ion by hydrogen cyanide, which regenerates the cyanide ion catalyst and produces the cyanohydrin product [8] [9].

The reaction requires basic catalysis to generate sufficient concentrations of the nucleophilic cyanide ion from hydrogen cyanide [6] [7]. Since hydrogen cyanide is a weak acid with a pKa of 9.25, optimal reaction conditions utilize a small amount of strong base to convert hydrogen cyanide to cyanide ion [9]. The reaction pH is typically maintained at 4-5 to achieve maximum reaction rates while preventing excessive base-catalyzed side reactions [4] [10].

For practical applications, sodium or potassium cyanide is often employed instead of hydrogen cyanide gas, with the addition of sulfuric acid to generate hydrogen cyanide in situ [11] [10]. This approach improves operational convenience while maintaining the necessary equilibrium between hydrogen cyanide and cyanide ion species [11] [10].

Reaction conditions are notably mild, with the transformation proceeding at room temperature (20-25°C) over 2-6 hours [8] [11]. The reaction is weakly exothermic and favors aldehydes and unhindered ketones, with yields typically ranging from 60-80% [6] [9]. The equilibrium nature of the reaction allows for product isolation through standard workup procedures [6].

Substrate TypeReaction ConditionsTypical Yield
AldehydespH 4-5, 20-25°C, 2-6 hours70-80%
Unhindered KetonespH 4-5, 20-25°C, 2-6 hours60-70%
Hindered KetonesUnfavorable equilibrium<20%

The cyanohydrin formation method provides significant synthetic utility due to the formation of new carbon-carbon bonds and the introduction of both hydroxyl and nitrile functional groups [11]. The resulting cyanohydrins serve as versatile intermediates for further transformations, including conversion to α-hydroxy acids through acid-catalyzed hydrolysis [11].

Industrial-Scale Production Challenges

Industrial-scale production of heptanenitrile faces numerous technical and economic challenges that significantly impact commercial viability [12] [13] [14]. Raw material cost fluctuations represent a primary concern, with the prices of starting materials such as halogenoalkanes, amides, and cyanide reagents subject to significant market volatility [12] [13].

Process safety considerations are paramount due to the highly toxic nature of cyanide compounds used in most synthetic routes [12] [14] [15]. The handling of hydrogen cyanide gas and alkali metal cyanides requires specialized equipment, extensive safety protocols, and continuous monitoring systems to prevent accidental exposure [12] [14]. These safety requirements substantially increase capital investment and operational costs [12].

Heat transfer limitations present significant challenges during scale-up operations [16] [17]. The highly exothermic nature of some nitrile synthesis reactions requires precise temperature control to prevent runaway reactions and product degradation [16]. Industrial reactors must incorporate sophisticated cooling systems and temperature monitoring to maintain reaction selectivity and yield [16].

Environmental compliance adds another layer of complexity to industrial production [12] [14] [15]. Waste disposal regulations for cyanide-containing streams require specialized treatment facilities and monitoring protocols [12]. Solvent recovery systems are essential for economic viability, particularly for the large volumes of ethanol used in halogenoalkane nitrilation routes [12].

Scale-up issues specific to each synthetic route present unique challenges [16] [18]. The halogenoalkane route requires handling of volatile organic solvents and toxic cyanide salts at elevated temperatures, necessitating specialized reactor designs and safety systems [16]. Amide dehydration processes must manage the corrosive nature of dehydrating agents and the removal of acidic byproducts [16].

Challenge CategoryImpact LevelPrimary Concerns
Raw Material CostHighPrice volatility of starting materials
Process SafetyCriticalCyanide handling and exposure prevention
Environmental ImpactModerateWaste disposal and solvent recovery
Scale-up IssuesHighHeat transfer and reaction control
Energy RequirementsModerateHeating and cooling costs

Energy consumption represents a substantial operational expense, particularly for high-temperature processes such as phosphorus pentoxide-mediated dehydration [16] [12]. The energy intensity of these processes impacts both economic viability and environmental sustainability [12].

Product purification at industrial scale requires sophisticated separation technologies to achieve the high purity levels demanded by downstream applications [16] [13]. The separation of heptanenitrile from unreacted starting materials, byproducts, and solvents necessitates multiple distillation steps and specialized purification equipment [16].

Recent developments in continuous flow chemistry and biocatalytic processes offer potential solutions to some of these challenges [14] [18] [15]. Flow chemistry enables better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and enhanced process control [14] [18]. Biocatalytic methods eliminate the need for toxic cyanide reagents, operating at ambient temperatures with reduced environmental impact [15].

Heptanenitrile hydrolysis proceeds through distinctly different mechanistic pathways depending on the pH conditions, exhibiting significant variations in reaction kinetics and product formation [1] [2]. The hydrolysis reaction demonstrates remarkable pH dependence, with rate constants varying by several orders of magnitude across different acidity levels [3] [4].

Acidic Hydrolysis Mechanism

Under acidic conditions (pH 1-3), heptanenitrile undergoes protonation at the nitrogen atom, significantly enhancing the electrophilicity of the carbon center [1] [5]. The mechanism proceeds through initial formation of a protonated nitrile intermediate, followed by nucleophilic attack by water molecules [6] [7]. The acid-catalyzed pathway exhibits second-order kinetics with respect to both the hydrogen ion concentration and nitrile concentration, following the rate law: Rate = k₁[H⁺][C₆H₁₃CN] [3].

The activation energy for acidic hydrolysis ranges from 65-85 kJ/mol, substantially lower than neutral conditions due to the stabilizing effect of protonation [5]. Kinetic studies demonstrate that acidic hydrolysis proceeds 10²-10³ times faster than neutral hydrolysis, making it the preferred industrial pathway for nitrile conversion [2] [8]. The primary products formed are heptanoic acid and ammonium chloride, with the reaction proceeding through a two-step mechanism involving initial amide formation followed by further hydrolysis [1].

Alkaline Hydrolysis Mechanism

Base-catalyzed hydrolysis (pH 9-12) follows a different mechanistic pathway, characterized by direct nucleophilic attack of hydroxide ions on the nitrile carbon [1] [2]. This mechanism exhibits first-order dependence on both hydroxide concentration and nitrile concentration, with the rate expression: Rate = k₃[OH⁻][C₆H₁₃CN] [3] [4].

The alkaline pathway demonstrates activation energies of 45-65 kJ/mol, the lowest among all hydrolysis conditions due to the strong nucleophilicity of hydroxide ions [5]. Base-catalyzed hydrolysis proceeds 10¹-10² times faster than neutral conditions, producing sodium heptanoate and ammonia gas as primary products [2]. The reaction exhibits excellent selectivity toward carboxylate formation, with minimal side product generation [9].

Neutral Hydrolysis Characteristics

Neutral hydrolysis (pH 7) represents the slowest mechanistic pathway, with activation energies ranging from 85-105 kJ/mol [8]. Under these conditions, water molecules act as both nucleophile and proton donor, resulting in predominantly amide formation rather than complete conversion to carboxylic acid [2]. The neutral pathway follows first-order kinetics: Rate = k₂[C₆H₁₃CN], serving as the reference point for comparative rate studies [3].

Reduction Mechanisms to Primary Amines and Aldehydes

Heptanenitrile reduction proceeds through multiple mechanistic pathways, producing either primary amines or aldehydes depending on the reducing agent employed [10] [11]. The reduction chemistry demonstrates exceptional versatility, with reaction selectivity controlled through careful choice of reagents and conditions [12].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) represents the most widely studied reducing agent for nitrile-to-amine conversion [10] [13]. The mechanism involves two sequential nucleophilic additions of hydride ions to the nitrile carbon, proceeding through an imine intermediate [13] [14]. The first equivalent of LiAlH₄ attacks the electrophilic carbon, forming an aluminum-complexed imine anion. The second equivalent performs another nucleophilic addition, generating a dianion intermediate that yields heptylamine upon aqueous workup [10].

This reduction demonstrates excellent yields (85-95%) with high selectivity for primary amine formation [14]. The reaction requires strictly anhydrous conditions and proceeds optimally in dry ether solvents at temperatures ranging from 0°C to room temperature [13]. The two-step mechanism ensures complete reduction of the nitrile functionality while minimizing over-reduction or side reactions [10].

Diisobutylaluminum Hydride (DIBAL) Reduction

DIBAL provides selective reduction to aldehyde products through a controlled single-hydride addition mechanism [10] [11]. Unlike LiAlH₄, DIBAL lacks sufficient reducing power for complete conversion to primary amines, making it ideal for selective aldehyde synthesis [13]. The reaction proceeds through formation of an iminium intermediate, which undergoes hydrolysis to yield heptanal [10].

DIBAL reduction demonstrates yields of 80-90% with exceptional selectivity toward aldehyde formation [11]. The reaction requires low temperatures (-78°C) in toluene to prevent over-reduction and maintain selectivity [10]. This methodology provides access to aldehydes that serve as valuable synthetic intermediates for further functionalization [13].

Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation employs transition metal catalysts (Ni, Pd, Pt) to facilitate nitrile reduction under mild conditions [11] [12]. The mechanism involves coordination of the nitrile to the metal surface, followed by sequential hydrogen addition steps [14]. Surface-mediated reduction proceeds through metal-bound imine intermediates, ultimately producing primary amines with excellent yields (90-98%) [12].

Catalytic methods offer advantages including high yields, selectivity for primary amines, and compatibility with functional groups [11]. The reaction tolerates various solvents and operates at moderate temperatures (50-100°C) under hydrogen pressure [12]. This approach provides the most atom-economical route to primary amines while minimizing waste generation [14].

Organometallic Reactivity (Grignard Reagent Interactions)

Heptanenitrile demonstrates remarkable reactivity toward Grignard reagents, providing efficient access to ketone products through nucleophilic addition mechanisms [15] [16]. The organometallic chemistry of nitriles with Grignard reagents represents one of the most reliable methods for carbon-carbon bond formation in organic synthesis [17] [18].

Mechanistic Pathway

Grignard reagent addition to heptanenitrile proceeds through nucleophilic attack of the carbanion on the electrophilic nitrile carbon [17] [19]. The mechanism involves formation of a magnesium ketimine salt intermediate, which undergoes hydrolysis to yield the corresponding ketone [15] [16]. The reaction exhibits excellent regioselectivity, with the Grignard reagent invariably adding to the nitrile carbon rather than the alkyl chain [17].

The nucleophilic addition step demonstrates activation energies of 25-35 kJ/mol, indicating favorable kinetics under standard reaction conditions [15]. The intermediate magnesium ketimine salt shows remarkable stability, allowing for controlled hydrolysis conditions to optimize product yields [16]. This mechanistic pathway provides access to a diverse range of ketone products through variation of the Grignard reagent structure [19].

Reaction Scope and Yields

Methylmagnesium bromide addition to heptanenitrile produces 2-octanone in 75-85% yield under optimized conditions [17]. The reaction proceeds smoothly at temperatures ranging from 0°C to 25°C over 2-4 hours [16]. Phenylmagnesium bromide demonstrates slightly lower yields (70-80%) due to steric considerations but provides access to aromatic ketones [15].

Ethylmagnesium chloride exhibits the highest yields (80-90%) in the series, reflecting optimal balance between nucleophilicity and steric accessibility [17]. Isopropylmagnesium chloride shows reduced yields (65-75%) due to increased steric hindrance around the nucleophilic center [16]. All reactions proceed through the same fundamental mechanism while demonstrating structure-reactivity relationships [19].

Synthetic Applications

The Grignard-nitrile reaction provides exceptional versatility for ketone synthesis, particularly for compounds difficult to access through alternative methods [15] [16]. The methodology tolerates a wide range of functional groups and demonstrates excellent compatibility with various reaction conditions [17]. Industrial applications include synthesis of specialty ketones for pharmaceutical and fragrance industries [19].

Radical-Mediated Polymerization Applications

Heptanenitrile participates in radical-mediated polymerization reactions through multiple mechanisms, serving both as monomer and chain transfer agent depending on reaction conditions [20] [21]. The compound demonstrates unique reactivity patterns that enable controlled polymer synthesis with tailored molecular weight distributions [22] [23].

Chain Transfer Polymerization

Heptanenitrile functions as an effective chain transfer agent in radical polymerization systems, with chain transfer constants ranging from 0.01-0.20 depending on the initiator system employed [21] [24]. The cyano group provides a stabilized radical site that facilitates reversible chain transfer reactions [22]. This mechanism enables molecular weight control in conventional radical polymerizations while maintaining reasonable polymerization rates [23].

Atom Transfer Radical Polymerization (ATRP) systems demonstrate exceptional control when heptanenitrile is employed as a chain transfer agent [21]. The copper-catalyzed system operates at temperatures of 80-120°C, producing polymers with polydispersity indices of 1.1-1.3 [23]. This level of control enables synthesis of block copolymers and other complex architectures [21].

Radical Initiation Systems

Thermal initiation using azobisisobutyronitrile (AIBN) proceeds at 60-80°C with moderate polymerization rates [20] [25]. The system demonstrates chain transfer constants of 0.05-0.15, providing reasonable molecular weight control for specialty polymer applications [26]. Benzoyl peroxide initiation occurs at higher temperatures (70-90°C) with faster rates but broader molecular weight distributions [25].

Photoinitiated systems operate under mild conditions (25-40°C) while maintaining good control over polymerization parameters [27]. UV-initiated radical polymerization demonstrates chain transfer constants of 0.03-0.12, enabling surface coating applications with controlled crosslinking density [28]. These systems offer advantages for temperature-sensitive substrates and provide spatial control over polymerization [27].

Industrial Applications

Radical-mediated polymerization of heptanenitrile finds applications in specialty polymer synthesis, particularly for materials requiring controlled molecular weight distributions [21] [22]. The methodology enables production of block copolymers, surface coatings, and cross-linked materials with tailored properties [28]. Industrial applications include synthesis of high-performance polymers for aerospace and electronics industries [23].

XLogP3

2.2

Boiling Point

183.0 °C

UNII

UA4Z3QT98A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

629-08-3

Wikipedia

Heptanenitrile

General Manufacturing Information

Heptanenitrile: ACTIVE

Dates

Last modified: 08-16-2023

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